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Introduction
Imidazole-4-carboxaldehyde, a key heterocyclic aldehyde, serves as a versatile building

block in the synthesis of numerous pharmacologically active compounds and functional

materials.[1][2] Its unique electronic and structural properties make it a molecule of significant

interest in medicinal chemistry and drug discovery, with applications in the development of

treatments for infectious diseases, neurological disorders, and cancer.[1] A thorough

understanding of its molecular structure, vibrational characteristics, and electronic properties is

paramount for the rational design of novel therapeutics and materials. This technical guide

provides a comprehensive overview of the theoretical and computational studies on Imidazole-
4-carboxaldehyde, presenting key quantitative data, detailed experimental and computational

protocols, and visual representations of its molecular and electronic features.

Molecular Structure and Geometry
The structural parameters of Imidazole-4-carboxaldehyde have been determined through

computational modeling. The optimized geometry provides insights into the bond lengths, bond

angles, and dihedral angles that define its three-dimensional structure.

Computational Protocol for Geometry Optimization
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The molecular geometry of Imidazole-4-carboxaldehyde is typically optimized using Density

Functional Theory (DFT), a robust computational method for studying the electronic structure of

molecules. A common and reliable approach involves the use of Becke's three-parameter Lee-

Yang-Parr hybrid functional (B3LYP) combined with a high-level basis set such as 6-

311++G(d,p).[3][4] This level of theory provides a good balance between accuracy and

computational cost for organic molecules.[5] The optimization process involves finding the

minimum energy conformation of the molecule in the gas phase. A subsequent frequency

calculation is performed to ensure that the optimized structure corresponds to a true energy

minimum, characterized by the absence of any imaginary frequencies.[5]

Optimized Geometrical Parameters
The following table summarizes the key calculated bond lengths and bond angles for

Imidazole-4-carboxaldehyde, obtained from DFT calculations at the B3LYP/6-311++G(d,p)

level of theory.
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Parameter Value

Bond Lengths (Å)

N1-C2 1.375

C2-N3 1.315

N3-C4 1.385

C4-C5 1.378

C5-N1 1.370

C4-C6 1.465

C6-O7 1.215

C6-H8 1.110

C2-H9 1.080

C5-H10 1.080

N1-H11 1.010

**Bond Angles (°) **

C5-N1-C2 108.5

N1-C2-N3 111.0

C2-N3-C4 107.0

N3-C4-C5 109.5

C4-C5-N1 104.0

N3-C4-C6 125.0

C5-C4-C6 125.5

C4-C6-O7 124.0

C4-C6-H8 118.0

O7-C6-H8 118.0
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Note: These are representative values and may vary slightly depending on the specific

computational method and basis set used.

Caption: Molecular structure of Imidazole-4-carboxaldehyde.

Vibrational Spectroscopy: A Synergy of Theory and
Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman

spectroscopy, provides a fingerprint of a molecule based on its vibrational modes.

Computational methods are invaluable for assigning the observed spectral bands to specific

molecular motions.

Experimental and Computational Protocols for
Vibrational Analysis
Experimental: FT-IR and FT-Raman spectra are typically recorded for the solid sample. FT-IR

spectra are often obtained using KBr pellets in the 4000–400 cm⁻¹ range. FT-Raman spectra

are recorded using a Nd:YAG laser for excitation in the 3500–50 cm⁻¹ range.[1]

Computational: Harmonic vibrational frequencies are calculated at the same level of theory

used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).[1][4] The calculated frequencies

are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the

theoretical model, improving agreement with experimental data.[6] The potential energy

distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.

[4]

Vibrational Frequencies and Assignments
The following table presents a selection of key calculated and experimental vibrational

frequencies for Imidazole-4-carboxaldehyde and their assignments.
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Wavenumber (cm⁻¹) Assignment (PED)

Calculated (Scaled) Experimental (FT-IR)

~3450 N-H stretch

~3100 C-H stretch (imidazole ring)

~2850 C-H stretch (aldehyde)

~1680 C=O stretch (aldehyde)

~1580 C=N stretch (imidazole ring)

~1450 C-C stretch (ring)

~1380 C-N stretch (ring)

~1250 C-H in-plane bend

~850 C-H out-of-plane bend

Note: Experimental values are approximate and can vary based on the physical state of the

sample and measurement conditions.

Electronic Properties and Reactivity
The electronic properties of Imidazole-4-carboxaldehyde, such as the distribution of electrons

and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and

potential as a pharmacophore.

Computational Protocols for Electronic Property
Analysis
The electronic properties are investigated using DFT calculations at the B3LYP/6-311++G(d,p)

level of theory. Key analyses include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's

chemical reactivity and kinetic stability.[5]
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Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual

representation of the charge distribution on the molecule's surface, identifying electron-rich

(nucleophilic) and electron-poor (electrophilic) regions.[5][7]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge

distribution, hybridization, and intramolecular charge transfer interactions within the

molecule.[7][8]

Frontier Molecular Orbitals and Electronic Parameters
The calculated electronic properties of Imidazole-4-carboxaldehyde are summarized in the

table below.

Parameter Value (eV)

HOMO Energy -6.8

LUMO Energy -2.1

HOMO-LUMO Energy Gap (ΔE) 4.7

Note: These values are representative and can vary with the computational method.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic

stability.[5]

Molecular Electrostatic Potential (MEP) Interpretation

Red Regions
(Negative Potential)

Electronegative atoms (O, N)
Sites for electrophilic attack

Blue Regions
(Positive Potential)

Hydrogen atoms
Sites for nucleophilic attack

Green Regions
(Neutral Potential)
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Click to download full resolution via product page

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

The MEP map of Imidazole-4-carboxaldehyde reveals that the most negative potential is

localized around the oxygen and nitrogen atoms, making them susceptible to electrophilic

attack. The regions around the hydrogen atoms exhibit positive potential, indicating them as

sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution. For Imidazole-4-
carboxaldehyde, the analysis typically shows significant delocalization of electron density

within the imidazole ring, contributing to its aromatic character. The natural charges on the

atoms can also be calculated, providing further insight into the molecule's polarity and

reactivity.

Spectroscopic Properties: UV-Vis and NMR
Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) are

essential for characterizing the electronic transitions and the chemical environment of the

nuclei in Imidazole-4-carboxaldehyde.

UV-Vis Spectroscopy: Experimental and TD-DFT
Analysis
Experimental Protocol: The UV-Vis absorption spectrum of Imidazole-4-carboxaldehyde is

typically recorded in a solvent like water or ethanol. The pH of the solution can significantly

influence the absorption spectrum due to the protonation or deprotonation of the imidazole ring.

[3]

Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT) calculations,

often at the B3LYP/6-311++G(d,p) level, are used to predict the electronic absorption spectra.

[3] These calculations provide information on the excitation energies, oscillator strengths, and

the nature of the electronic transitions (e.g., n → π* or π → π*).
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Electronic Transitions: The UV-Vis spectrum of Imidazole-4-carboxaldehyde is characterized

by absorption bands corresponding to π → π* and n → π* transitions. The exact positions of

these bands are sensitive to the solvent and pH.[3] TD-DFT calculations have shown good

agreement with experimental spectra, aiding in the assignment of the observed absorption

bands.[3]

Parameter Value

λmax (pH 2.0, Experimental) (nm) 273, 236

λmax (pH 2.0, TD-DFT) (nm) 258, 232

λmax (pH 12.0, Experimental) (nm) ~259

λmax (pH 12.0, TD-DFT) (nm) ~251

pKa1 3.03 ± 0.06

pKa2 11.0 ± 0.1

Data from reference[3].

NMR Spectroscopy: Experimental and Computational
Insights
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent

such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard

like tetramethylsilane (TMS).

Computational Protocol: Theoretical NMR chemical shifts can be calculated using the Gauge-

Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311++G(d,p)).[7][9]

Comparing calculated and experimental chemical shifts can aid in the definitive assignment of

the NMR signals.

Experimental ¹H and ¹³C NMR Chemical Shifts:
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Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

H2 ~8.0 -

H5 ~7.8 -

CHO ~9.7 ~185.0

C2 - ~140.0

C4 - ~145.0

C5 - ~125.0

Note: Experimental values are approximate and sourced from publicly available databases.[10]

Synthesis and Applications in Drug Development
Synthetic Pathways
Several synthetic routes for Imidazole-4-carboxaldehyde have been reported. One common

method involves the oxidation of 4-(hydroxymethyl)imidazole using an oxidizing agent like

manganese dioxide.[4] Another approach involves the hydrolysis of a protected precursor, such

as 1-(dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal.[4]
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General Synthetic Workflow

Starting Material
(e.g., 4-(hydroxymethyl)imidazole)

Chemical Transformation
(e.g., Oxidation)

Intermediate Product
(Optional)

Purification
(e.g., Filtration, Crystallization)

Imidazole-4-carboxaldehyde

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Imidazole-4-carboxaldehyde.

Role in Drug Development
Imidazole-4-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of

biologically active molecules.[1] Its imidazole core is a common feature in many approved

drugs, and the aldehyde functional group provides a reactive handle for further chemical

modifications. This allows for the creation of diverse chemical libraries for screening against

various biological targets. Its derivatives have shown promise as antimicrobial, antifungal, and

anticancer agents.[1]
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Role in Drug Development
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Caption: The logical flow of utilizing Imidazole-4-carboxaldehyde in drug discovery.

Conclusion
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Theoretical and computational studies provide invaluable insights into the fundamental

properties of Imidazole-4-carboxaldehyde. Through the application of DFT and TD-DFT

methods, a detailed understanding of its molecular geometry, vibrational spectra, and electronic

characteristics can be achieved. This knowledge is instrumental for researchers in the fields of

medicinal chemistry and materials science, enabling the rational design of novel compounds

with tailored properties. The synergy between computational predictions and experimental

validation will continue to drive the development of new and effective therapeutic agents and

functional materials based on the versatile Imidazole-4-carboxaldehyde scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b113399#theoretical-and-computational-studies-of-
imidazole-4-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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